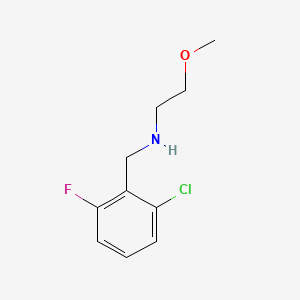

![molecular formula C19H18N4O5S B2796921 (E)-6-acetyl-2-(3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-81-1](/img/structure/B2796921.png)

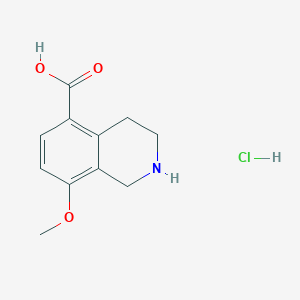

(E)-6-acetyl-2-(3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

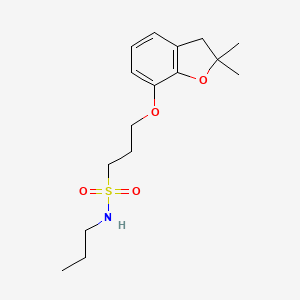

Molecular Structure Analysis

The molecular structure of this compound is based on the pyridine scaffold, which is a nitrogen-bearing heterocycle used as a precursor for synthesizing target pharmaceuticals and agrochemicals . The exact structure of this compound could not be found in the available resources.Aplicaciones Científicas De Investigación

Antimicrobial Applications

- Novel tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives have been developed as Mycobacterium tuberculosis pantothenate synthetase inhibitors, showing significant activity against Mycobacterium tuberculosis, with one compound exhibiting a minimum inhibitory concentration (MIC) of 9.28 μM, indicating potent antimycobacterial properties (Samala et al., 2014). These compounds were designed using a molecular hybridization approach and demonstrated non-cytotoxicity at 50 μM.

- Pyridothienopyrimidines and Pyridothienotriazines have been synthesized and tested for antimicrobial activities, with several compounds exhibiting moderate to strong effects (Abdel-rahman, Bakhite, Al-Taifi, 2002). This research showcases the potential of these compounds in developing new antimicrobial agents.

- A series of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues have been synthesized and evaluated for their antibacterial activity against various bacterial strains. These compounds have shown the ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, though not effective against Bacillus subtilis (Doshi et al., 2015).

Antitumor Applications

- Thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives have been synthesized and tested for their antiproliferative activity against NCI-60 cell lines. A specific compound showed significant activity with GI50 values in the low nanomolar range against melanoma and breast cancer cell lines (Hung et al., 2014). This indicates the potential use of these compounds in cancer therapy.

- Another study developed 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors, which also displayed in vitro activity against MTB and were non-cytotoxic to the RAW 264.7 cell line (Samala et al., 2013). These compounds hold promise for both antimicrobial and potential antitumor applications.

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Indole derivatives, which this compound is structurally related to, are known to affect a wide range of biological processes These include various signaling pathways and enzymatic reactions

Result of Action

Indole derivatives are known to possess various biological activities, suggesting that this compound may have similar effects at the molecular and cellular level .

Propiedades

IUPAC Name |

6-acetyl-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O5S/c1-11(24)22-9-8-14-15(10-22)29-19(17(14)18(20)26)21-16(25)7-4-12-2-5-13(6-3-12)23(27)28/h2-7H,8-10H2,1H3,(H2,20,26)(H,21,25)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCMWVKQNBTSHM-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6-acetyl-2-(3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2796840.png)

![5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2796848.png)

![9-butyl-10-[(1E)-3-[(1E)-3-[(1E)-3-[(10E)-9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1,6,8(15),11,13-pentaen-10-ylidene]prop-1-en-1-yl]-5,5-dimethylcyclohex-2-en-1-ylidene]prop-1-en-1-yl]-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),7,9,11,13-hexaen-9-ium; tetrafluoroboranuide](/img/structure/B2796859.png)